3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-10(12(15)16)7-11(13-14)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
ICAADGVHEIEFHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing the pyrazole scaffold, including 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Inhibition of Protein Kinases
This compound has been studied for its potential as a selective inhibitor of protein kinases, which are crucial in regulating cellular functions. Specifically, it has shown activity against AXL and c-MET kinases, which are implicated in various cancers and other diseases. Inhibiting these kinases may provide therapeutic benefits by disrupting abnormal signaling pathways that lead to tumor growth and metastasis .
Pharmacological Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid. These compounds have demonstrated activity against various bacterial strains, suggesting their potential use in developing new antibiotics to combat resistant pathogens .
Cysteine Protease Inhibition
The compound has also been evaluated for its ability to inhibit cysteine proteases, which are important targets in treating diseases such as Chagas disease and leishmaniasis. The structure-activity relationship studies indicate that modifications to the pyrazole core can enhance inhibitory activity against these enzymes .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of pyrazole derivatives. Researchers have synthesized various analogs of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid to explore how different substituents affect their biological properties. For instance, alterations in the benzyloxy group or modifications at the carboxylic acid position can lead to significant changes in potency and selectivity against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid with structurally related compounds, focusing on substituent effects, heterocyclic cores, and functional group positioning.
Substituent Variations on the Pyrazole Ring
Key Observations :
- Electronic Effects : The benzyloxy group (electron-donating via oxygen) increases electron density on the pyrazole ring compared to electron-withdrawing groups like benzoyl . This may enhance nucleophilic reactivity at adjacent positions.
- Steric Effects : Bulky substituents (e.g., diphenyl groups in ) reduce conformational flexibility, whereas the benzyloxy group balances moderate bulk with rotational freedom.
Heterocyclic Core Modifications
Key Observations :
- Bioactivity : Furyl-substituted pyrazoles (e.g., ) may exhibit improved metabolic stability due to the heteroaromatic furan moiety, whereas benzyloxy groups could enhance membrane permeability.
Positional Isomerism and Functional Group Placement
Key Observations :
- Hydrogen Bonding : Carboxylic acid placement at the 5-position (as in the target compound) allows for strategic hydrogen-bonding interactions in molecular recognition, similar to cyclohexylcarboxylic acid derivatives .
- Stereochemistry : Cis/trans isomerism in cyclohexyl derivatives (e.g., ) complicates synthesis but offers opportunities for stereoselective interactions.
Implications for Research and Development
- Drug Design : The benzyloxy group’s lipophilicity may improve blood-brain barrier penetration, while the carboxylic acid enables salt formation for enhanced solubility.
- SAR Studies : Positional changes (e.g., moving the benzyloxy group to the 4-position) could alter bioactivity, as seen in DNA-binding studies of benzyloxy-substituted barbiturates .
Biological Activity
3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid is CHNO, with a molecular weight of approximately 233.25 g/mol. The compound features a benzyloxy group that enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In one study, pyrazole derivatives demonstrated apoptosis-inducing activities by enhancing caspase-3 activity, which is crucial for programmed cell death .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction via caspase-3 |
| 10c | HepG2 | 0.08 | Microtubule destabilization |
| 34b | ERK5 inhibition | 0.01 | Kinase inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with the pyrazole scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition (%) | IC50 (nM) |
|---|---|---|
| Compound A | 75% | 200 |
| Compound B | 80% | 150 |
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazole derivatives against HIV-1. Compounds containing a benzyloxy group were identified as promising candidates due to their ability to inhibit viral replication in a dose-dependent manner without significant cytotoxicity. The structure-activity relationship indicated that the benzyloxy moiety plays a crucial role in enhancing antiviral activity .
Table 3: Antiviral Activity Against HIV-1
| Compound | EC50 (μM) | Toxicity (%) |
|---|---|---|
| A.20 | 10 | <15 |
| A.21 | 8 | <10 |
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Anticancer Study : A series of pyrazole compounds were evaluated for their antiproliferative effects on MDA-MB-231 cells. The most potent compounds induced significant apoptosis and were further analyzed for their ability to disrupt microtubule assembly.
- Anti-inflammatory Evaluation : A novel series of pyrazole derivatives were tested for their anti-inflammatory effects in vivo, showing promising results comparable to standard treatments.
- Antiviral Screening : A focused library of pyrazole compounds was screened for HIV-1 inhibition, revealing several candidates with low toxicity and effective viral suppression.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid catalysis or coupling reagents:
| Reagents/Conditions | Product | Application |
|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl ester derivative | Prodrug synthesis |
| Ethanol + DCC/DMAP (room temp) | Ethyl ester derivative | Lipophilicity modulation |
This reaction is critical for modifying pharmacokinetic properties. The benzyloxy group remains stable under these conditions.
Amidation
The acid readily forms amides with primary or secondary amines:
| Reagents/Conditions | Product | Notes |
|---|---|---|
| Benzylamine + DCC/HOBt | -Benzylamide derivative | Enhanced target binding |
| Morpholine + EDCl | Morpholine-substituted amide | Solubility improvement |
Amidation preserves the pyrazole ring’s integrity while introducing structural diversity for biological screening.
Coupling Reactions
The carboxylic acid participates in peptide coupling to create hybrid molecules:
| Reagents/Conditions | Product | Utility |
|---|---|---|
| DCC/HOBt + Glycine methyl ester | Peptidomimetic conjugate | Enzyme inhibitor design |
| EDC/NHS + 4-Aminophenol | Phenolic amide derivative | Fluorescent probe synthesis |
These reactions exploit the compound’s ability to link with bioactive fragments .
Oxidation and Reduction
Selective modifications of functional groups have been demonstrated:
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic, Δ) | Pyrazole-5-carboxylic acid (decarboxylation observed) | Structural simplification |
| Reduction | LiAlH₄ (anhydrous ether) | Alcohol derivative (via acid reduction) | Hydroxyl group introduction |
Controlled conditions are essential to avoid benzyl ether cleavage.
Benzyloxy Group Manipulation
The benzyl protecting group can be removed under hydrogenolysis:
| Reagents/Conditions | Product | Application |
|---|---|---|
| H₂/Pd-C (EtOH, 25°C) | 1-Methyl-5-hydroxypyrazole-3-carboxylic acid | Deprotection for further functionalization |
This enables access to hydroxylated analogs for structure-activity relationship studies .
Comparative Reactivity Table
| Reaction | Rate (Relative) | Key Challenges | Optimal Conditions |
|---|---|---|---|
| Esterification | Fast | Competing dimerization | Anhydrous, acid catalysis |
| Amidation | Moderate | Reagent sensitivity | Coupling agents, 0–5°C |
| Benzyl deprotection | Slow | Over-reduction risks | H₂ atmosphere, RT |
Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, with protonation enhancing electrophilicity .
-
Amidation : Coupling reagents activate the carboxylic acid as an intermediate oxybenzotriazole ester, facilitating amine attack .
-
Benzyl Deprotection : Catalytic hydrogenation cleaves the C–O bond via adsorbed hydrogen on Pd surfaces .
This compound’s reactivity profile underscores its utility in generating derivatives for drug discovery and materials science. Experimental protocols emphasize reagent selection and condition optimization to maximize yields and purity .
Q & A
Q. What are the common synthetic routes for preparing 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation followed by functionalization. A general approach includes:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core .
Benzyloxy Introduction : Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reaction. For example, reacting a hydroxylated pyrazole intermediate with benzyl bromide under basic conditions.
Hydrolysis : Convert the ester group (e.g., ethyl or methyl ester) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for final isolation.
Q. Key Considerations :
- Regioselectivity in pyrazole formation is controlled by steric and electronic effects of substituents.
- Protect acid-sensitive groups during benzyloxy installation.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Spectroscopic Analysis :
- NMR : and NMR confirm regiochemistry. The benzyloxy protons appear as a singlet (~δ 5.0 ppm), while the pyrazole methyl group resonates at δ 3.8–4.0 ppm .
- IR : The carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 273.0874 for CHNO).
Q. Crystallographic Refinement :
- Single-crystal X-ray diffraction (SCXRD) data are refined using SHELXL (part of the SHELX suite) for structure validation. SHELXTL (Bruker AXS) is used for data processing .
- Hydrogen bonding between the carboxylic acid and pyrazole N atoms is critical for lattice stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study aggregation behavior.
- Tautomerism Analysis : Evaluate keto-enol tautomer stability using Gibbs free energy calculations. The 1-methyl group disfavors enol tautomers, stabilizing the carboxylic acid form .
Q. Applications :
- Predict metabolic stability by simulating cytochrome P450 interactions.
- Guide synthetic modifications to enhance thermal stability.
Q. What strategies optimize this compound’s selectivity in enzyme inhibition studies?
Methodological Answer:
- Bioisosteric Replacement : Replace the benzyloxy group with halogenated or heterocyclic moieties (e.g., 7-chloroquinoline) to modulate binding affinity. For example, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid shows enhanced selectivity for cysteine proteases .
- SAR Studies :
- Substituent Scanning : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) to map enzyme active sites.
- Docking Simulations : Use AutoDock Vina to predict binding poses in Cathepsin L (CatL) or other targets. The carboxylic acid group often chelates catalytic Zn ions .
- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for CatL). Compare inhibition kinetics (competitive vs. non-competitive) .
Q. Key Finding :
- Introducing a methoxy group at the pyrazole 4-position reduces off-target effects against related proteases .
Q. How does crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Twinned Data Refinement : For challenging crystals (e.g., high mosaicity), use SHELXD for dual-space structure solution and SHELXE for density modification .
- Hydrogen Atom Positioning : Locate acidic protons (e.g., carboxylic acid H) using difference Fourier maps. SHELXL’s AFIX 147 directive fixes O–H bond lengths during refinement .
- Validation Tools : Check for structural errors using PLATON’s ADDSYM and CCDC’s Mercury software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
